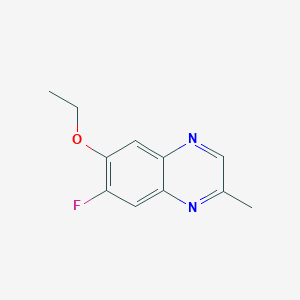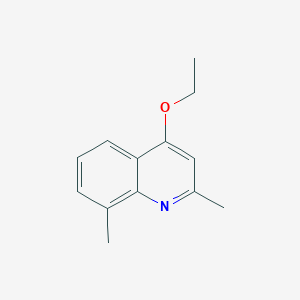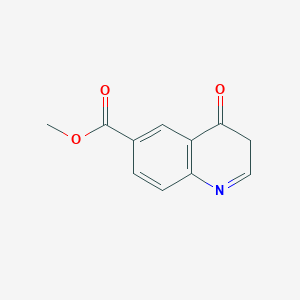
Methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate typically involves the reaction of aromatic amines with diethyl acetylenedicarboxylate, followed by a PPA-catalyzed intramolecular Friedel–Crafts reaction . Another method involves the reaction between N-alkyl- or N-arylanilines and activated alkynes in the presence of triflic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo substitution reactions, particularly at the quinoline ring, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have significant biological and pharmaceutical activities .
Wissenschaftliche Forschungsanwendungen
Methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes such as DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
- 4-hydroxy-2-quinolones
- Methyl 4-chloro-7-methoxyquinoline-6-carboxylate
Uniqueness
Methyl 4-oxo-3,4-dihydroquinoline-6-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
648448-99-1 |
|---|---|
Molekularformel |
C11H9NO3 |
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
methyl 4-oxo-3H-quinoline-6-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-7)10(13)4-5-12-9/h2-3,5-6H,4H2,1H3 |
InChI-Schlüssel |
GXVCFLTXZYPUEU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)N=CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11895657.png)
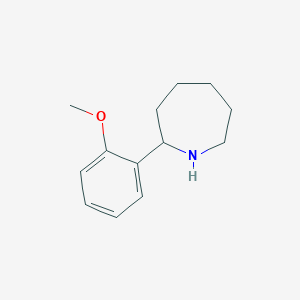
![3-Nitroimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B11895660.png)
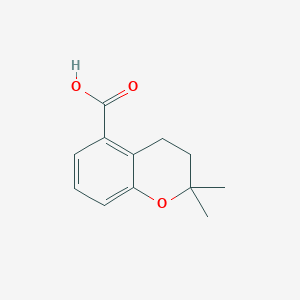

![7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B11895701.png)


![1-[3-(Azepan-1-yl)phenyl]methanamine](/img/structure/B11895720.png)


![3H-Imidazo[4,5-b]pyridin-7-amine dihydrochloride](/img/structure/B11895737.png)
